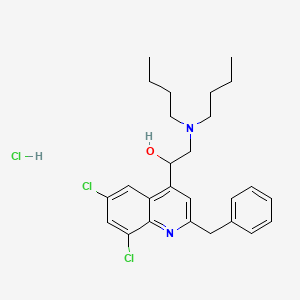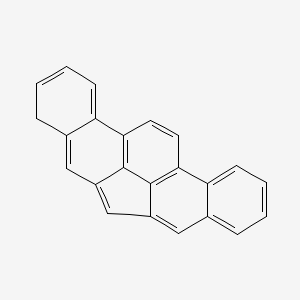
1-Methoxy-2-(2-phenylethenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(2-phenylethenyl)-1H-indole is an organic compound with a complex structure that includes an indole core substituted with a methoxy group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(2-phenylethenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is then functionalized to introduce the methoxy group at the 1-position.
Formation of Phenylethenyl Group: The phenylethenyl group is introduced through a series of reactions, often involving the use of palladium-catalyzed coupling reactions such as the Mizoroki-Heck reaction.
Reaction Conditions: These reactions generally require specific conditions, including the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate. The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(2-phenylethenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the phenylethenyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated phenylethenyl derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-Methoxy-2-(2-phenylethenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(2-phenylethenyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but lacks the indole core.
4-Methoxystilbene: Another related compound with a methoxy group and phenylethenyl group but different core structure.
Uniqueness: 1-Methoxy-2-(2-phenylethenyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
919119-87-2 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-methoxy-2-(2-phenylethenyl)indole |
InChI |
InChI=1S/C17H15NO/c1-19-18-16(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-17(15)18/h2-13H,1H3 |
InChI Key |
OMAVTBJBWJEJDI-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C=C1C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



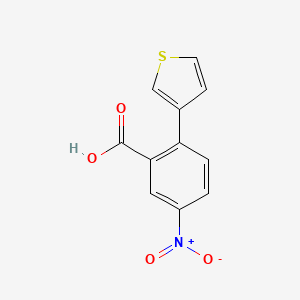
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
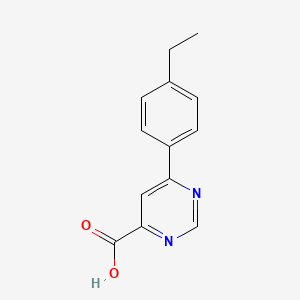
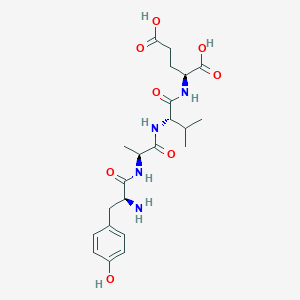
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
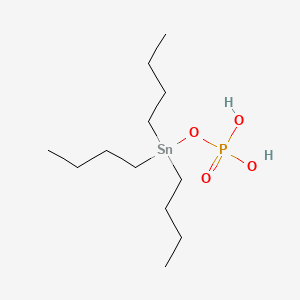
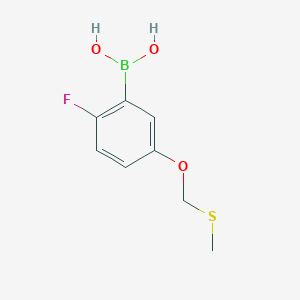
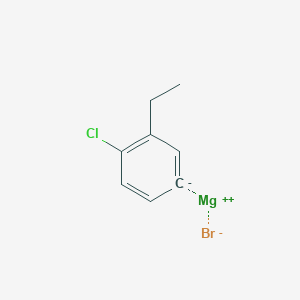
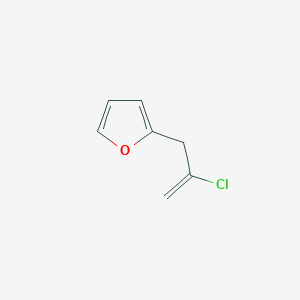
![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
